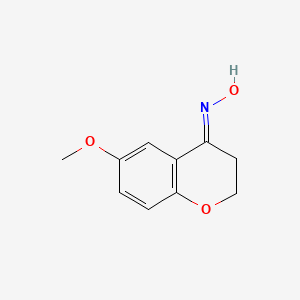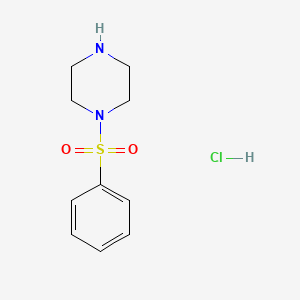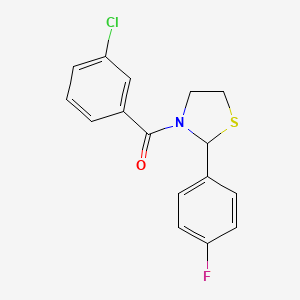
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as mitogen-activated protein kinase 1 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone . These factors can include the pH of the environment, the presence of other molecules, and the temperature, among others.
準備方法
The synthesis of 3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine typically involves the reaction of 3-chlorobenzoyl chloride with 2-(4-fluorophenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted thiazolidine derivatives.
科学的研究の応用
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazolidine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
類似化合物との比較
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine can be compared with other thiazolidine derivatives, such as:
2-(4-chlorophenyl)-1,3-thiazolidine: This compound lacks the benzoyl group and has a different substitution pattern, leading to distinct chemical and biological properties.
3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine:
3-(3-chlorobenzoyl)-2-phenyl-1,3-thiazolidine: This compound has a phenyl group instead of a fluorophenyl group, resulting in different chemical behavior and biological activity.
特性
IUPAC Name |
(3-chlorophenyl)-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNOS/c17-13-3-1-2-12(10-13)15(20)19-8-9-21-16(19)11-4-6-14(18)7-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJJTUTHAITBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
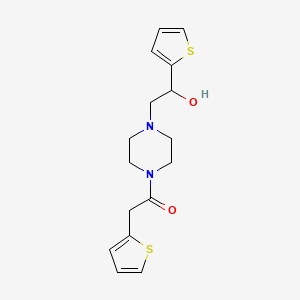
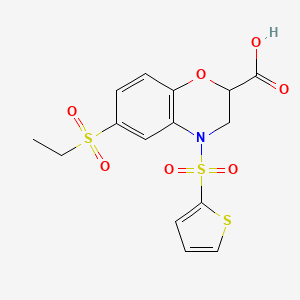

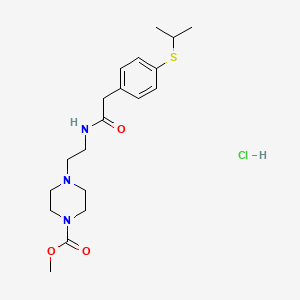
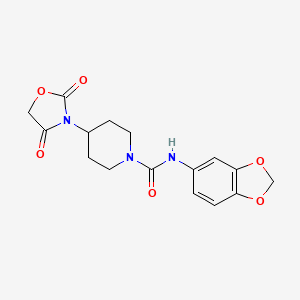
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2623273.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide](/img/structure/B2623277.png)
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
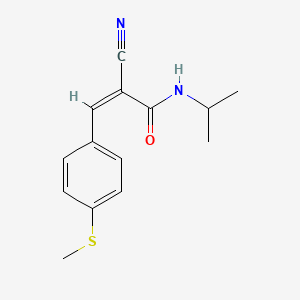
![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
